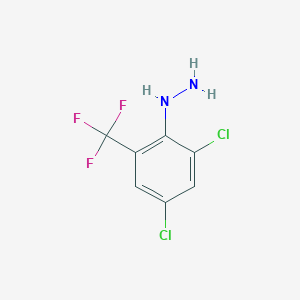

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

[2,4-dichloro-6-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2/c8-3-1-4(7(10,11)12)6(14-13)5(9)2-3/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVONSNGBHOIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371667 | |

| Record name | [2,4-Dichloro-6-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107047-29-0 | |

| Record name | [2,4-Dichloro-6-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine is a pivotal chemical intermediate, finding significant application in the synthesis of a variety of high-value compounds in the pharmaceutical and agrochemical industries. Its structural motifs are integral to the creation of active ingredients, such as the widely-used insecticide Fipronil.[1] The precise and efficient synthesis of this hydrazine derivative is therefore of paramount importance for ensuring the quality and availability of these essential products. This guide provides a comprehensive overview of a robust and widely-utilized synthetic pathway for this compound, intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing.

The synthesis commences with the readily available 2,4-Dichloro-6-(trifluoromethyl)aniline and proceeds through a two-step sequence involving diazotization followed by reduction. This classical approach to the formation of arylhydrazines is both well-established and adaptable, allowing for a high degree of control over the reaction parameters to achieve optimal yields and purity.[2][3] This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the critical process parameters that govern the success of the synthesis.

I. The Synthetic Pathway: A Mechanistic Overview

The conversion of 2,4-Dichloro-6-(trifluoromethyl)aniline to its corresponding hydrazine derivative is a two-stage process, as illustrated below.

Figure 1: Overall synthetic route for this compound.

The initial step involves the diazotization of the primary aromatic amine, 2,4-Dichloro-6-(trifluoromethyl)aniline. This reaction is typically carried out in an acidic aqueous medium at low temperatures to generate the corresponding diazonium salt. The subsequent step is the reduction of this diazonium salt to the desired hydrazine derivative. A variety of reducing agents can be employed for this transformation, with stannous chloride being a common and effective choice.

II. Step-by-Step Experimental Protocols

A. Starting Material: 2,4-Dichloro-6-(trifluoromethyl)aniline

The primary precursor for this synthesis is 2,4-Dichloro-6-(trifluoromethyl)aniline. Key properties of this starting material are summarized in the table below.

| Property | Value |

| CAS Number | 62593-17-3[4][][6] |

| Molecular Formula | C₇H₄Cl₂F₃N[4][] |

| Molecular Weight | 230.01 g/mol [4][] |

| Appearance | Clear orange liquid[] |

| Boiling Point | 98-100 °C at 0.6 mmHg[] |

| Density | 1.532 g/mL at 25 °C[] |

B. Step 1: Diazotization of 2,4-Dichloro-6-(trifluoromethyl)aniline

The diazotization reaction transforms the primary amino group of the aniline into a diazonium group (-N₂⁺). This is achieved by reacting the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt.

Figure 2: Generalized mechanism of diazotization.

Experimental Protocol:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2,4-Dichloro-6-(trifluoromethyl)aniline dropwise while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

C. Step 2: Reduction of the Diazonium Salt to this compound

The reduction of the diazonium salt to the corresponding hydrazine can be accomplished using various reducing agents. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a widely used and effective method. The stannous chloride reduces the diazonium group to a hydrazine, and the resulting hydrazine hydrochloride salt often precipitates from the reaction mixture.

Experimental Protocol:

-

In a separate flask, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the cold stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a further 1-2 hours, allowing it to slowly warm to room temperature.

-

The precipitated solid, which is the hydrochloride salt of the desired hydrazine, is collected by filtration.

-

The crude product is then washed with a small amount of cold water or a suitable organic solvent to remove any remaining impurities.

-

To obtain the free hydrazine base, the hydrochloride salt is treated with a base, such as sodium hydroxide or ammonium hydroxide, followed by extraction with an organic solvent like diethyl ether or dichloromethane.

-

The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the this compound.

III. Data Summary and Characterization

The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Value/Range |

| Aniline:NaNO₂:SnCl₂ Molar Ratio | 1 : 1.1 : 3-4 |

| Diazotization Temperature | 0-5 °C |

| Reduction Temperature | 0-10 °C |

| Overall Yield | 70-85% |

| Purity (by HPLC) | >98% |

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: For solid products, to assess purity.

IV. Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should always be kept in solution and at low temperatures.

-

Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Stannous chloride and concentrated hydrochloric acid are corrosive. Handle with care and appropriate PPE.

V. Conclusion

The synthesis of this compound via the diazotization of the corresponding aniline followed by reduction is a reliable and scalable method. Careful control of reaction temperatures and stoichiometry are critical for achieving high yields and purity. The protocols and information provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

VI. References

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. (n.d.). Retrieved from [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9204–9207.

-

Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. (n.d.). Retrieved from [Link]

-

Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (2022, March 29). Google Patents. Retrieved from

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021, October 5). Journal of Flow Chemistry, 11(4), 315–319.

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (2002, May 1). Journal of Medicinal Chemistry, 45(10), 2137–2145.

-

Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (n.d.). Google Patents. Retrieved from

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008, December 12). Organic Process Research & Development, 13(1), 124–128.

-

Jinan Henghua Sci. & Tec. Co., Ltd. (n.d.). Retrieved from [Link]

-

Advanced Chemical Intermediates Ltd. (n.d.). Retrieved from [Link]

-

2-Chloro-6-fluorobenzylideneacetone, 98%. (n.d.). Retrieved from [Link]

-

Phenylhydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2,4-Dichloro-6-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Exploring the Utility of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What are the Synthesis Methods and Applications of 2,4-Dichloro-6-phenyl-1,3,5-triazine?. (n.d.). Retrieved from [Link]

-

Preparation of 2,4,6-trichlorophenylhydrazine. (n.d.). Google Patents. Retrieved from

-

Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents. Retrieved from

-

Process for the production of 2,4-dichloro-6-amino-s-triazines. (n.d.). Google Patents. Retrieved from

-

Preparation of 2, 4, 6-trichloroaniline. (n.d.). Google Patents. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine, a halogenated and trifluoromethyl-substituted phenylhydrazine derivative, represents a molecule of significant interest in the landscape of synthetic chemistry and drug discovery. Its unique structural features, including the presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring, impart distinct electronic and steric properties that can profoundly influence its reactivity and biological activity. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation development, analytical method development, and safety assessments. This document is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and three-dimensional structure.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Property | Value | Source/Method |

| CAS Number | 107047-29-0 | [1] |

| Molecular Formula | C₇H₅Cl₂F₃N₂ | [2] |

| Molecular Weight | 245.03 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 40-43 °C | [2] |

| Boiling Point | 228.9 °C at 760 mmHg | [3] |

| Flash Point | 92.3 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3][4] |

| pKa (Predicted) | 3.54 ± 0.33 | [3] |

Expert Insights: The relatively low melting point suggests that this compound can be handled as a solid at room temperature but may require controlled temperature storage to prevent melting. Its insolubility in water and good solubility in organic solvents are expected, given the hydrophobic nature of the dichlorinated and trifluoromethylated phenyl ring. The predicted pKa indicates that the hydrazine moiety is weakly basic, a crucial factor to consider in designing reactions where it acts as a nucleophile.

Experimental Protocols for Physicochemical Property Determination

The following sections outline generalized, yet robust, experimental methodologies for the determination of the core physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically broaden and depress the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The packed capillary is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Understanding the solubility profile of a compound is critical for its application in solution-phase reactions, for purification by recrystallization, and for formulation in drug delivery systems. The principle of "like dissolves like" is a guiding concept, where nonpolar compounds tend to dissolve in nonpolar solvents and polar compounds in polar solvents.

Methodology (Qualitative):

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, a small, accurately weighed amount of this compound (e.g., 10 mg) is added.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (e.g., 25 °C).

-

Classification: The solubility is classified based on visual inspection:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: No apparent dissolution of the solid.

-

For a quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment and the relative positions of the substituents. The hydrazine protons (NH and NH₂) would appear as broader signals, and their chemical shifts would be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be indicative of the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: In the region of 3200-3400 cm⁻¹, characteristic of the hydrazine moiety.

-

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands in the 1000-1350 cm⁻¹ region are characteristic of the trifluoromethyl group.

-

C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (245.03). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of the hydrazine moiety, chlorine atoms, and the trifluoromethyl group, providing further structural confirmation.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine group and the electronic properties of the substituted phenyl ring.

-

Nucleophilicity: The hydrazine moiety can act as a nucleophile in various reactions, such as the formation of hydrazones with aldehydes and ketones, and in the synthesis of heterocyclic compounds like pyrazoles. The electron-withdrawing nature of the dichloro and trifluoromethyl substituents on the phenyl ring is expected to decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine.

-

Stability: Phenylhydrazine and its derivatives can be sensitive to air and light, often turning reddish-brown upon exposure due to oxidation.[5] Therefore, this compound should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. It is also important to be aware of potential incompatibilities with strong oxidizing agents.

Analytical Methodologies

For the quantitative analysis of this compound, particularly in complex matrices such as reaction mixtures or biological samples, chromatographic techniques are most suitable.

Figure 3: A Generalized Analytical Workflow for Hydrazine Compounds.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Methodology: A reversed-phase HPLC method would be appropriate, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH. Detection can be achieved using a UV detector, as the aromatic ring will absorb UV light. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector.

Gas Chromatography (GC):

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

-

Methodology: Due to its relatively low melting point, this compound may be amenable to GC analysis. A non-polar or medium-polarity capillary column would be suitable. Detection can be performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). Derivatization may be necessary to improve volatility and thermal stability.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, including its chemical identity, melting point, solubility, and predicted pKa. While specific experimental spectral data is not widely published, the expected characteristics from NMR, IR, and MS have been discussed. Generalized experimental protocols for the determination of its properties and for its analytical quantification have also been presented.

A thorough understanding of these physicochemical parameters is essential for any researcher working with this compound. It enables the rational design of experiments, the development of robust analytical methods, and ensures safe and effective handling. As research involving this and similar molecules continues to grow, the body of experimental data will undoubtedly expand, further refining our understanding of this important chemical entity.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4 Trifluoromethyl benzaldehyde 1 2 6 dichloro 4 trifluoromethyl phenyl hydrazone - mzCloud. (2016, February 15). Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines | Organic Letters - ACS Publications. (2021, September 20). Retrieved from [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (2023, November 15). Retrieved from [Link]

-

Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydrazine, (2,4,6-trichlorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed. (1980, April 25). Retrieved from [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (n.d.). Retrieved from [Link]

-

N-(2,6-DICHLORO-4-TRIFLUOROMETHYL)-PHENYL-N'-[1-(3-BROMOPHENYL)-ETHYLIDENE]-HYDRAZINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC - PubMed Central. (2023, July 6). Retrieved from [Link]

-

Exploring the Utility of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents. (n.d.).

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent applications of phenyl hydrazine in photoinduced chemical transformations. (n.d.). Retrieved from [Link]

-

Methods of Analysis for Fluorine - OUCI. (n.d.). Retrieved from [Link]

-

Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. (n.d.). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023, December 31). Retrieved from [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine - MDPI. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]

-

Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

-

13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][3][6]oxazine. - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Retrieved from [Link]

-

FTIR spectrum of DNPH. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Quantification of Total Fluorine in Drinking Water Using HR-CS MAS (EN) - Analytik Jena. (n.d.). Retrieved from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. (n.d.). Retrieved from [Link]

-

FTIR Testing Services - Air Hygiene. (n.d.). Retrieved from [Link]

-

Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (n.d.). Retrieved from [Link]

-

Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

NMR SPECTRA OF CHAPTER 1 - AIR Unimi. (n.d.). Retrieved from [Link]

-

(PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (2024, December 30). Retrieved from [Link]

-

Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): Combined experimental and computational study - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 107047-29-0 Cas No. | 2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. chem-casts.com [chem-casts.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine CAS number 107047-29-0

An In-depth Technical Guide to (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine (CAS: 107047-29-0)

Introduction

This compound, identified by CAS number 107047-29-0, is a highly functionalized aromatic hydrazine. As a member of the substituted phenylhydrazine class, it serves as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms and a trifluoromethyl group—imparts specific steric and electronic properties that are leveraged by researchers and drug development professionals for the construction of complex heterocyclic molecules. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, core reactivity, analytical methodologies, and essential safety protocols, designed for scientists engaged in pharmaceutical and agrochemical research.

Physicochemical Properties and Molecular Structure

The strategic placement of electron-withdrawing groups (chlorine and trifluoromethyl) on the phenyl ring significantly influences the reactivity of the hydrazine moiety, particularly the nucleophilicity of the terminal nitrogen. These substitutions are crucial for directing the outcomes of subsequent chemical transformations.

Molecular Structure

The structure of this compound is depicted below.

Caption: Chemical structure of the title compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 107047-29-0 | [1][2] |

| Molecular Formula | C₇H₅Cl₂F₃N₂ | [1][2] |

| Molecular Weight | 245.03 g/mol | [1][2] |

| Melting Point | 40-43°C | [1][3] |

| Appearance | Pale yellow crystalline solid (typical for class) | [4] |

| SMILES | NNC1=C(Cl)C=C(Cl)C=C1C(F)(F)F | [2] |

| MDL Number | MFCD00174090 | [1][2] |

Synthesis and Mechanism

Substituted phenylhydrazines are typically synthesized via a two-step process involving the diazotization of a corresponding aniline precursor, followed by a controlled reduction of the resulting diazonium salt. This classical approach ensures high yields and purity, which are critical for subsequent applications.[5]

Plausible Synthetic Pathway

The most industrially viable and logical synthesis for this compound begins with the corresponding aniline, 2,4-dichloro-6-(trifluoromethyl)aniline.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for analogous compounds.[5][6]

Step 1: Diazotization of 2,4-Dichloro-6-(trifluoromethyl)aniline

-

Prepare a solution of 2,4-dichloro-6-(trifluoromethyl)aniline in concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Causality: The low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition and hazardous side reactions (e.g., nitrogen gas evolution) at higher temperatures.

-

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

-

Causality: The dropwise addition maintains control over the exothermic reaction and prevents localized overheating. The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is the active agent for diazotization.

-

-

Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0-5°C.

-

Causality: Stannous chloride is an effective and commonly used reducing agent for converting diazonium salts to hydrazines. The acidic environment is necessary for the reaction.

-

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting hydrazine hydrochloride salt typically precipitates. Isolate the solid by filtration.

-

To obtain the free hydrazine base, neutralize the hydrochloride salt with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.

Core Reactivity and Applications in Synthesis

The primary utility of this compound lies in its function as a nucleophile for the synthesis of nitrogen-containing heterocycles. The most notable application is the construction of pyrazole rings, which are core scaffolds in numerous pharmaceuticals.

Key Application: Pyrazole Synthesis (Knorr Cyclo-condensation)

The reaction of a phenylhydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, leading to the formation of 1,5-diarylpyrazoles. This reaction is famously used in the synthesis of COX-2 inhibitors like Celecoxib.[7][8] Although Celecoxib itself is made from a different hydrazine, the reaction mechanism serves as a perfect template for understanding the utility of the title compound.

Caption: General workflow for pyrazole synthesis.

Protocol: Synthesis of a 1-Aryl-3-(trifluoromethyl)-5-alkyl-pyrazole (Representative)

-

Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add this compound (1.0 equivalent) to the solution.

-

Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., triethylamine), depending on the specific substrates.

-

Causality: The catalyst facilitates the initial condensation by activating either the carbonyl or the hydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to form the stable aromatic pyrazole ring.

-

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may crystallize directly from the solution.

-

If the product does not crystallize, reduce the solvent volume in vacuo and either induce crystallization or perform a work-up by partitioning between water and an organic solvent.

-

Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry to obtain the desired pyrazole.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[9]

| Technique | Purpose | Typical Observations/Parameters |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water. Detector: UV at ~254 nm. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and impurity profiling | Provides retention time and a mass spectrum with a characteristic molecular ion peak (m/z) and fragmentation pattern for unequivocal identification. |

| ¹H & ¹⁹F NMR (Nuclear Magnetic Resonance) | Structural confirmation | ¹H NMR: Shows characteristic signals for aromatic and N-H protons. ¹⁹F NMR: A singlet corresponding to the -CF₃ group. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification | Shows characteristic absorption bands for N-H stretching (hydrazine), C-Cl, C-F, and aromatic C=C bonds. |

Protocol: Purity Analysis by Reverse-Phase HPLC (General Method)

-

Preparation of Standard: Accurately weigh a reference standard of the compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Preparation of Sample: Prepare a sample solution with a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Safety, Handling, and Storage

This compound and related compounds require careful handling due to their potential toxicity. Phenylhydrazine itself is classified as toxic, a potential carcinogen, and an irritant.[10] The title compound is listed as an irritant.[1]

Hazard Summary

-

Acute Effects: Causes skin and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[1][11]

-

Chronic Effects: Potential for liver damage and hemolytic anemia with prolonged exposure, based on data from the parent phenylhydrazine class.[12] Suspected of causing genetic defects and cancer.[10]

Caption: Recommended safety and handling workflow.

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[2] Keep away from oxidizing agents and sources of ignition.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its trifluoromethyl and dichloro substitutions provide a unique electronic and steric profile that is essential for the targeted synthesis of advanced pharmaceutical and agrochemical compounds. A thorough understanding of its properties, synthetic pathways, and reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively and safely leverage this potent building block in the development of novel chemical entities.

References

- Exploring the Utility of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

- 2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine.

- 2-(Trifluoromethyl)phenylhydrazine. ChemScene.

- This compound. BLDpharm.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Thermophysical Properties of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine. Chemcasts.

- Phenylhydrazine. Wikipedia.

- Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Ningbo Inno Pharmchem Co., Ltd.

- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- 2,4,6-Trifluorophenylhydrazine Safety D

- Process for the preparation of substituted phenyl hydrazines.

- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.

- Laboratory Analysis of Phenylhydrazine hydrochloride. Analytice.

- SAFETY D

- Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry.

- SAFETY DATA SHEET - Phenylhydrazine. Sigma-Aldrich.

- Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine.

- Analytical Method - Phenylhydrazine. Keika Ventures.

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride.

- Synthesis method of celecoxib.

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Phenylhydrazine SAFETY D

- 2,4,6-Trichlorophenylhydrazine - Safety D

- Phenylhydrazine 97 100-63-0. Sigma-Aldrich.

- 2,6-Dichloro-4-(trifluoromethyl)aniline. BLDpharm.

- (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine. BLDpharm.

- 2,4-dichloro-6-(trifluoromethyl)phenylhydrazine cas no.107047-29-0. Guidechem.

- Cas 107047-29-0,2,4-DICHLORO-6-(TRIFLUOROMETHYL... ChemicalBook.

Sources

- 1. 107047-29-0 Cas No. | 2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 107047-29-0|this compound|BLD Pharm [bldpharm.com]

- 3. Cas 107047-29-0,2,4-DICHLORO-6-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | lookchem [lookchem.com]

- 4. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. 2,4,6-Trichlorophenylhydrazine - Safety Data Sheet [chemicalbook.com]

Spectroscopic data for (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

An In-Depth Technical Guide to the Spectroscopic Characterization of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

Introduction

This compound, with the CAS Number 107047-29-0, is a highly specialized chemical intermediate of significant interest in the agrochemical and pharmaceutical industries.[1][2][3][4] Its molecular structure, a phenylhydrazine core substituted with two chlorine atoms and a trifluoromethyl group, makes it a key precursor in the synthesis of various active compounds, most notably the broad-spectrum insecticide Fipronil.[5] The precise arrangement of these functional groups dictates the molecule's reactivity and, consequently, the efficacy and safety of the final products.

A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. It enables unambiguous identification, purity assessment, and a deeper comprehension of its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). The interpretations are grounded in fundamental principles and supported by data from structurally similar molecules, offering a robust framework for its characterization.

Molecular Structure and Properties

-

Molecular Formula: C₇H₅Cl₂F₃N₂[1]

-

Molecular Weight: 245.03 g/mol [1]

-

Appearance: Pale yellow crystals[6]

-

Melting Point: 40-43°C[1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would likely be employed, inducing fragmentation that provides valuable structural information.

Expected Mass Spectrum Data

| m/z (relative intensity) | Assignment | Rationale |

| 244/246/248 (M⁺˙) | Molecular Ion | The presence of two chlorine atoms will result in a characteristic isotopic pattern with approximate relative intensities of 9:6:1. |

| 209/211 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 179 | [M-NHNH₂]⁺ | Cleavage of the hydrazine group. |

| 145 | [M-Cl-CF₃]⁺ | Subsequent loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds.[7] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, C-Cl, and C-F bonds.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |

| 3300-3400 | N-H stretching | Phenylhydrazine itself shows a broad absorption in this region.[8] The presence of two bands is expected for the -NH₂ group (symmetric and asymmetric stretching). |

| 3050-3100 | Aromatic C-H stretching | Typical for substituted benzene rings. |

| 1600-1620 | C=C aromatic ring stretching | Characteristic of the phenyl group. Similar compounds show absorptions in this range.[9] |

| 1300-1350 | C-N stretching | Expected for the bond between the aromatic ring and the hydrazine nitrogen. |

| 1100-1300 | C-F stretching | The C-F bonds of the trifluoromethyl group will produce strong, characteristic absorptions in this region.[10] |

| 700-850 | C-Cl stretching | The carbon-chlorine bonds will have characteristic absorptions in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Analysis: The sample is brought into firm contact with the crystal using a pressure clamp. An infrared beam is passed through the ATR crystal, and the evanescent wave that penetrates the sample is partially absorbed.

-

Data Acquisition: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the substitution pattern, the two aromatic protons are expected to be distinct.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.5-7.7 | Doublet | 1H | Ar-H | The aromatic protons will be in the downfield region. Data from N-(2,6-dichloro-4-trifluoromethyl)phenyl hydrazones show aromatic protons in this range.[10] |

| ~7.3-7.5 | Doublet | 1H | Ar-H | The electronic effects of the Cl and CF₃ groups will influence the precise chemical shifts. |

| ~5.5-6.5 | Broad singlet | 1H | -NH- | The chemical shift of the N-H protons can vary significantly depending on concentration and solvent. |

| ~3.5-4.5 | Broad singlet | 2H | -NH₂ | These protons are exchangeable and may appear as a broad signal. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~145 | C-NHNH₂ | The carbon directly attached to the nitrogen will be significantly deshielded. Phenylhydrazine shows this carbon at a similar shift.[11] |

| ~130-135 | C-Cl | Carbons bearing chlorine atoms are typically found in this region. |

| ~120-130 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The J(C-F) coupling constant is expected to be large (~270 Hz).[10] |

| ~120-130 | Aromatic C-H & C-CF₃ | The remaining aromatic carbons will resonate in this region, with their exact shifts determined by the combined electronic effects of the substituents. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds, characterized by a wide chemical shift range.[12][13]

Expected ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -60 to -65 | Singlet | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region. For example, the CF₃ group in various N-(2,6-dichloro-4-trifluoromethyl)phenyl hydrazones resonates around -62 to -63 ppm.[10][14] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

-

¹⁹F NMR: A standard pulse sequence is used, often with proton decoupling. The wide spectral width for ¹⁹F NMR must be considered.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a detailed, predictive overview of its mass, infrared, and NMR (¹H, ¹³C, and ¹⁹F) spectra. By leveraging established spectroscopic principles and comparative data from closely related analogs, researchers and scientists can confidently identify and assess the purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

mzCloud. (2016). 4 Trifluoromethyl benzaldehyde 1 2 6 dichloro 4 trifluoromethyl phenyl hydrazone. Retrieved from [Link]

-

MDPI. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (2019). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine, phenyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Chemical Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

-

Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96%. Retrieved from [Link]

-

IJPCR. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][15][16]oxazine. Retrieved from [Link]

-

武汉丰泰威远科技有限公司. (n.d.). 2,4-DICHLORO-6-(TRIFLUOROMETHYL)PHENYLHYDRAZINE, CAS:107047-29-0. Retrieved from [Link]

-

SpectraBase. (n.d.). [2,4-Bis(trifluoromethyl)phenyl]hydrazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]

Sources

- 1. 107047-29-0 Cas No. | 2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. 107047-29-0|this compound|BLD Pharm [bldpharm.com]

- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. 2,4,6-Trichlorophenylhydrazine(5329-12-4) 1H NMR [m.chemicalbook.com]

Strategic Synthesis of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine: A Guide to Starting Materials and Core Methodologies

An In-Depth Technical Guide

Abstract: (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine is a high-value chemical intermediate, indispensable for the synthesis of prominent agrochemicals, most notably the broad-spectrum insecticide Fipronil[1]. Its molecular architecture, featuring a hydrazine moiety attached to a heavily substituted phenyl ring, necessitates a precise and well-controlled synthetic strategy. This technical guide provides an in-depth analysis of the requisite starting materials and the core chemical transformations for its synthesis. We will dissect the primary synthetic pathway, which hinges on the conversion of 2,4-dichloro-6-(trifluoromethyl)aniline via a classical diazotization-reduction sequence. The guide offers a critical examination of the synthetic routes to the essential aniline precursor and evaluates various methodologies for the subsequent reduction of the diazonium intermediate, providing researchers and process chemists with the foundational knowledge to approach this synthesis with expertise and efficiency.

The Cornerstone Starting Material: 2,4-Dichloro-6-(trifluoromethyl)aniline

The synthesis of the target hydrazine is fundamentally dependent on the availability and purity of its corresponding aniline, 2,4-dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3). This aniline serves as the direct precursor for the introduction of the hydrazine functionality. Therefore, understanding its synthesis is the logical first step in developing a robust process.

Physicochemical Properties of the Aniline Precursor

A summary of the key properties of 2,4-dichloro-6-(trifluoromethyl)aniline is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂F₃N | [2] |

| Molecular Weight | 230.01 g/mol | [2] |

| Appearance | White to orange to green powder or lump | [3] |

| Boiling Point | 98-100 °C / 0.6 mmHg | |

| Density | 1.532 g/mL at 25 °C |

Synthetic Pathways to the Aniline Precursor

Several routes to 2,4-dichloro-6-(trifluoromethyl)aniline have been established, each with distinct advantages and challenges. The choice of route often depends on the availability of raw materials, required scale, and process safety considerations.

This is a direct and atom-economical approach. The synthesis begins with commercially available 4-(trifluoromethyl)aniline, which is then subjected to chlorination to install the two chlorine atoms at the ortho positions relative to the amino group.

The amino group is a powerful ortho-, para- director for electrophilic aromatic substitution. Since the para position is already occupied by the trifluoromethyl group, chlorination is directed to the two ortho positions (positions 2 and 6). The reaction is typically carried out using a chlorinating agent in a suitable solvent. A high-purity product can be obtained after purification steps that may involve treatment with a reducing agent like zinc powder to manage impurities, followed by distillation[4].

This pathway represents a more classical industrial approach, starting from the bulk chemical p-chlorobenzotrifluoride[5][6][7]. The process involves two main transformations:

-

Exhaustive Chlorination: The starting material is first subjected to further chlorination to produce 3,4,5-trichlorobenzotrifluoride. This step requires a catalyst, typically a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)[5][6].

-

Nucleophilic Aromatic Substitution (Ammoniation): The resulting 3,4,5-trichlorobenzotrifluoride undergoes a nucleophilic aromatic substitution (SₙAr) reaction with ammonia[8]. The electron-withdrawing trifluoromethyl group activates the ring towards nucleophilic attack, allowing for the displacement of the chlorine atom at the 4-position by an amino group. This reaction often requires elevated temperatures and pressures[5][8]. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, which is a hallmark of the SₙAr pathway[9][10].

Comparative Analysis of Aniline Synthesis Routes

| Feature | Route A: Direct Chlorination | Route B: From p-Chlorobenzotrifluoride |

| Starting Material | 4-(Trifluoromethyl)aniline | p-Chlorobenzotrifluoride |

| Key Steps | 1. Direct electrophilic chlorination | 1. Electrophilic chlorination2. Nucleophilic aromatic substitution (ammoniation) |

| Advantages | Fewer steps, potentially higher atom economy. | Utilizes a more basic, readily available bulk chemical. |

| Disadvantages | Potential for over-chlorination or other isomeric byproducts. | Requires more steps, potentially harsh reaction conditions (high pressure/temperature for ammoniation)[5][8]. |

Conversion to this compound

With the aniline precursor in hand, the core transformation to the target hydrazine is accomplished via a two-step sequence: diazotization followed by reduction. This is the most prevalent and reliable method for converting aromatic primary amines to their corresponding hydrazines.

The Diazotization-Reduction Pathway: A Mechanistic Overview

The overall workflow is a cornerstone of industrial organic synthesis. The amine is first converted to a highly reactive diazonium salt, which is then immediately reduced to the stable hydrazine product.

Figure 2: Logical flow of the diazotization process.

Step 2: Reduction of the Diazonium Intermediate

Once formed, the aqueous solution of the diazonium salt is immediately treated with a reducing agent. The choice of reducing agent is critical and impacts the reaction's efficiency, safety, and environmental footprint.

This is a classic and widely used method for preparing phenylhydrazines.[11] The reaction proceeds by first forming a diazosulfonate adduct, which is then reduced by excess sulfite and subsequently hydrolyzed under acidic or basic conditions to yield the final hydrazine product.[12][13] This method is generally reliable and avoids the use of heavy metal reagents.

Stannous chloride (tin(II) chloride) is a powerful reducing agent capable of directly converting the diazonium salt to the corresponding hydrazine hydrochloride.[14][15] The reaction is typically performed in a concentrated hydrochloric acid solution. While effective, this method introduces tin salts into the waste stream, which can pose environmental challenges and require careful management.

In response to the environmental concerns associated with heavy metals like tin, greener alternatives have been explored. L-Ascorbic acid (Vitamin C) has been successfully used as a reducing agent for diazonium salts in an entirely aqueous process, offering a heavy-metal-free methodology for producing arylhydrazines.[16]

Comparative Analysis of Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often followed by heating and acidification.[11] | Cost-effective, avoids heavy metals, well-established procedure.[13] | Can require careful pH control and lengthy heating periods. |

| Stannous Chloride (SnCl₂) | Concentrated HCl, low temperature.[14] | Strong reducing agent, often provides good yields. | Generates tin-containing waste, which is environmentally problematic. |

| L-Ascorbic Acid | Aqueous HCl, reaction from 0 °C to room temperature.[16] | "Green" reagent, avoids heavy metals, entirely aqueous process. | May be more expensive than traditional reagents. |

Detailed Experimental Protocol: Synthesis via Diazotization and Sodium Sulfite Reduction

This protocol outlines a representative procedure based on the most common and environmentally conscious methodologies discussed. Note: This is a generalized procedure and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

Materials:

-

2,4-Dichloro-6-(trifluoromethyl)aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Organic Solvent (e.g., Toluene or Dichloromethane)

-

Ice

Procedure:

-

Aniline Salt Formation: In a reaction vessel equipped for cooling and stirring, suspend 2,4-dichloro-6-(trifluoromethyl)aniline in water. Cool the mixture to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid while maintaining the low temperature to form the aniline hydrochloride salt.

-

Diazotization: Prepare a solution of sodium nitrite in water. While vigorously stirring the aniline hydrochloride suspension and keeping the temperature strictly between 0-5 °C, add the sodium nitrite solution dropwise. The addition rate should be controlled to prevent the temperature from rising. Stir for an additional 30-60 minutes at 0-5 °C after the addition is complete.

-

Reduction: In a separate, larger vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution prepared in step 2 to the sodium sulfite solution. The temperature should be maintained below 10 °C during the addition.

-

Hydrolysis/Work-up: Once the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reduction and hydrolysis of the intermediate sulfonate adducts. This may involve heating to 60-70 °C for several hours.[11]

-

Isolation of Free Base: After cooling the reaction mixture, make it basic by the careful addition of a concentrated sodium hydroxide solution. This will liberate the free this compound base, which is typically an oil or solid.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The final product can be further purified by vacuum distillation or recrystallization.

Conclusion

The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. The critical starting material is 2,4-dichloro-6-(trifluoromethyl)aniline, which can be prepared through several industrial routes, most notably via the direct chlorination of 4-(trifluoromethyl)aniline or a multi-step process beginning with p-chlorobenzotrifluoride. The conversion of this aniline to the target hydrazine is reliably achieved through a diazotization reaction followed by reduction. While various reducing agents are effective, sodium sulfite offers a robust and environmentally preferable alternative to heavy-metal-based reagents like stannous chloride. A thorough understanding of these starting materials and reaction pathways is essential for the efficient and safe production of this vital agrochemical intermediate.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. researchpublish.com [researchpublish.com]

- 16. pubs.acs.org [pubs.acs.org]

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine structural characterization

An In-depth Technical Guide to the Structural Characterization of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound (CAS No: 107047-29-0; Molecular Formula: C₇H₅Cl₂F₃N₂; Molecular Weight: 245.03 g/mol ) is a highly functionalized aromatic hydrazine.[1][2] Its structural complexity, featuring a trifluoromethyl group and a specific dichlorination pattern, makes it a valuable intermediate in organic synthesis. Notably, it serves as a critical building block in the agrochemical industry. The precise arrangement of its substituents is fundamental to the efficacy and safety of the final active ingredients derived from it.

This guide provides a comprehensive framework for the structural elucidation and characterization of this compound. As Senior Application Scientists, we recognize that robust analytical characterization is not merely a procedural step but a cornerstone of scientific integrity and product quality. The methodologies outlined herein are designed to create a self-validating system, ensuring that the material's identity, purity, and structural integrity are confirmed with the highest degree of confidence. We will delve into the causality behind experimental choices, moving beyond simple protocols to explain why specific techniques are employed and how their data synergize to provide an unambiguous structural portrait.

Foundational Physicochemical Profile

Prior to advanced spectroscopic analysis, a fundamental understanding of the compound's physical properties is essential for handling, storage, and method development.

| Property | Value | Source |

| CAS Number | 107047-29-0 | [1][2] |

| Molecular Formula | C₇H₅Cl₂F₃N₂ | [1] |

| Molecular Weight | 245.03 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 40-43°C | [1] |

| Hazard | Irritant | [1] |

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can definitively characterize a molecule of this complexity. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required to confirm every structural feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this specific compound, a suite of NMR experiments is necessary. ¹H NMR confirms the number and environment of protons, ¹⁹F NMR provides a direct and sensitive probe for the trifluoromethyl group, and ¹³C NMR verifies the carbon framework and the influence of electronegative substituents.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals and ensure sample solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This is often a simple, single-pulse experiment. Due to the high sensitivity of the ¹⁹F nucleus, only a few scans are typically needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

The expected NMR data is based on the known effects of chloro and trifluoromethyl substituents on aromatic systems.

| Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Authoritative Comparison |

| ¹H NMR | ~7.6 | Singlet | Aromatic H-5. The proton at position 5 is adjacent to a chlorine and a trifluoromethyl-substituted carbon. Data from similar dichlorinated trifluoromethylbenzene derivatives show aromatic protons in this region.[3] |

| ~7.5 | Singlet | Aromatic H-3. The proton at position 3 is flanked by two chlorine atoms. | |

| Variable | Broad Singlet | Hydrazine NH -NH₂ . The chemical shift is concentration and solvent-dependent. | |

| ¹⁹F NMR | ~ -62 to -63 | Singlet | CF₃ . This region is characteristic for trifluoromethyl groups attached to an aromatic ring. Published data for 1,2-Dichloro-4-(trifluoromethyl)benzene shows a singlet at -62.8 ppm.[3] |

| ¹³C NMR | ~120-140 | Multiple Signals | Aromatic carbons. Specific shifts are influenced by the Cl and CF₃ groups. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

Mass Spectrometry (MS): Definitive Molecular Weight and Isotopic Confirmation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight and, through isotopic patterns, confirmation of the elemental composition. The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic signature that serves as a powerful diagnostic tool. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of molecule, as it provides purity information and a clean mass spectrum simultaneously.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350 to cover the molecular ion and expected fragments.

-

The mass spectrum provides irrefutable evidence of the molecular formula.

| Parameter | Expected Result | Rationale & Authoritative Comparison |

| Molecular Ion (M⁺) | m/z 244 | Corresponds to the nominal mass of C₇H₅³⁵Cl₂F₃N₂. |

| Isotopic Pattern | M⁺ (m/z 244) | The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks. The relative intensity ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected to be approximately 9:6:1, a hallmark of dichlorinated compounds.[4] |

| [M+2]⁺ (m/z 246) | ||

| [M+4]⁺ (m/z 248) | ||

| Key Fragments | Loss of N₂H₃, Cl, CF₃ | Fragmentation patterns in EI-MS for similar aromatic hydrazines often involve cleavage of the C-N bond or loss of substituents from the aromatic ring. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For this molecule, it is used to verify the N-H bonds of the hydrazine moiety, the C-F bonds of the trifluoromethyl group, and the substitution pattern of the aromatic ring.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal must be taken first.

The IR spectrum provides a characteristic "fingerprint" for the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale & Authoritative Comparison |

| Hydrazine (N-H) | 3300 - 3400 | N-H Stretch | This region is characteristic of primary amines and hydrazines. Phenylhydrazone derivatives show strong N-H stretching bands in this area.[5][6] |

| Aromatic Ring | ~1600, ~1450 | C=C Stretch | Typical absorptions for substituted benzene rings. |

| Trifluoromethyl (C-F) | 1100 - 1350 | C-F Stretch | The C-F stretch is typically a very strong and complex series of absorptions, providing clear evidence for the CF₃ group.[5] |

| Aromatic C-H | ~3050-3100 | C-H Stretch | Stretching vibrations for protons on the aromatic ring. |